![molecular formula C10H8BrNO2 B7507532 6-bromo-2H-chromene-3-carboxamide](/img/structure/B7507532.png)
6-bromo-2H-chromene-3-carboxamide
Overview
Description
6-bromo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular formula of C10H7BrNO2 and a molecular weight of 258.07 g/mol. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Synthesis Methods:
- Proença and Costa (2008) described an eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, demonstrating the potential for efficient and sustainable production methods for chromene derivatives (Proença & Costa, 2008).
Chemosensors:
- Bekhradnia et al. (2016) developed a novel fluorescent chemosensor based on nitro-3-carboxamide coumarin derivatives for selectively detecting Cu(II) ions, highlighting the application of chromene derivatives in chemical sensing (Bekhradnia, Domehri, & Khosravi, 2016).
Pharmaceutical Research:
- Thimm et al. (2013) studied 6-bromo-4-oxo-4H-chromene-2-carboxylic acid derivatives as potent agonists for the G protein-coupled receptor GPR35, suggesting their potential as pharmacological tools and drug candidates (Thimm, Funke, Meyer, & Müller, 2013).
Diversity Oriented Synthesis:
- Vodolazhenko et al. (2012) developed a method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, highlighting the potential for creating diverse biologically active compounds (Vodolazhenko et al., 2012).
Kinetics and Mechanism Studies:
- Asheri et al. (2016) conducted a study on the kinetics and synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, providing insights into the synthesis and reactivity of chromene derivatives (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Biological Activities:
- Chitreddy and Shanmugam (2017) synthesized novel 4H-chromene-3-carboxamide derivatives and evaluated their antioxidant and antibacterial activities, demonstrating the biological potential of these compounds (Chitreddy & Shanmugam, 2017).
Antimicrobial Agents:
- Azab et al. (2017) synthesized chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐heterocycles with antimicrobial properties, further highlighting the pharmaceutical applications of chromene derivatives (Azab, Azab, & Elkanzi, 2017).
properties
IUPAC Name |
6-bromo-2H-chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPWMNQHEPHWCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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